2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate
Description
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is a synthetic phospholipid characterized by a glycerol backbone esterified with two heptadecanoyl (C17:0) chains and a phosphate headgroup linked to an azaniumylethyl (ammonium ethyl) moiety. This structure confers unique physicochemical properties, including amphiphilicity and a zwitterionic charge profile (phosphate anion and ammonium cation).
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(heptadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFAUPDXKTJMR-DIPNUNPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677128 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140219-78-9 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Glycerol with Heptadecanoic Acid
The first step involves regioselective esterification of glycerol to form the (2R)-2,3-diheptadecanoyloxypropyl intermediate. This process typically employs heptadecanoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) to catalyze the acylation.
Reaction Conditions
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Molar Ratio : Glycerol-to-acyl chloride ratios of 1:2.2 ensure complete di-esterification while minimizing tri-ester byproducts.
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Catalyst : DMAP (5 mol%) enhances reaction kinetics.
The stereochemical outcome at the sn-2 position is controlled via chiral resolution or enzymatic catalysis, though chemical methods dominate industrial workflows due to scalability.
Phosphorylation of the Diacylglycerol Intermediate
Phosphorylation introduces the phosphate moiety at the sn-3 hydroxyl group of the diacylglycerol. Phosphorus oxychloride (POCl₃) serves as the phosphorylating agent, as demonstrated in industrial phosphate ester synthesis.
Catalyzed Phosphorylation Protocol
Adapted from patent CN105440072A, the reaction employs a composite catalyst system to enhance efficiency:
Catalyst Composition
| Component | Proportion (wt% relative to POCl₃) |
|---|---|
| AlCl₃ | 0.1–5% |
| 1-Ethyl-3-methylimidazole | 0.1–0.5% |
| Ammonium vanadate (NH₄VO₃) | 0.01–0.05% |
Procedure
-
Catalyst Pre-treatment : AlCl₃ is mixed with ionic liquid and NH₄VO₃ to form a homogeneous catalyst.
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Reaction Setup : POCl₃ and catalyst are combined at 0–10°C, followed by slow addition of the diacylglycerol intermediate (molar ratio 1:1.5–2.5 POCl₃:glycerol).
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Temperature Gradients :
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15–25°C for 1–3 h (HCl evolution).
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40–70°C for 1–4 h (completing phosphorylation).
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Yield Optimization : Trials indicate that maintaining POCl₃ in excess (1.5–2.5 eq.) and using NH₄VO₃ as a co-catalyst improves yields to 70–85%.
Coupling with 2-Azaniumylethanolamine
The final step involves substituting the phosphate’s chlorine atom with 2-azaniumylethanolamine. This is achieved through a nucleophilic displacement reaction under alkaline conditions.
Reaction Parameters
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.
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Temperature : 0–5°C to minimize side reactions.
Workup and Purification
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Washing : Sequential washes with 5% HCl, saturated NaHCO₃, and brine remove unreacted reagents.
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Distillation : Under reduced pressure (0.1–1 mmHg) at 80–90°C to isolate the product.
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Crystallization : Recrystallization from ethanol/water yields high-purity material (>95%).
Comparative Analysis of Synthetic Approaches
The table below contrasts key methodologies for critical synthesis steps:
Method 1’s catalytic system significantly enhances phosphorylation efficiency, though enzymatic esterification (Method 2) offers superior stereocontrol.
Challenges and Industrial Scalability
Steric Hindrance
The bulky heptadecanoyl groups impede phosphorylation at the sn-3 position. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C36H70NO8P
- Molecular Weight : 675.9 g/mol
- CAS Number : Not specified in the results but can be derived from its chemical structure.
Structure
The compound features a glycerol backbone with two heptadecanoyl (C17) fatty acid chains and a phosphate group attached to an ethanolamine moiety. This structure imparts unique properties that are crucial for its functionality in biological systems.
Biochemical Research
Membrane Studies
Due to its phospholipid nature, 2-azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate is utilized in the study of biological membranes. Its ability to form lipid bilayers makes it a valuable tool for investigating membrane dynamics and protein interactions.
- Case Study : Research has demonstrated that this compound can mimic natural membrane environments, facilitating the study of membrane proteins and their functions under controlled conditions.
Drug Delivery Systems
Nanoparticle Formulation
The amphiphilic properties of this compound allow it to be incorporated into nanoparticles for drug delivery applications. Its ability to encapsulate hydrophobic drugs enhances bioavailability and targeted delivery.
- Case Study : In a study published in Journal of Controlled Release, nanoparticles made from this phospholipid were shown to improve the delivery efficiency of chemotherapeutic agents in cancer treatment models.
Cosmetic Applications
Emulsifier in Formulations
The compound serves as an emulsifier in cosmetic formulations, improving the stability and texture of creams and lotions. Its biocompatibility makes it suitable for use in personal care products.
- Data Table: Emulsifying Properties
| Property | Value |
|---|---|
| HLB (Hydrophilic-Lipophilic Balance) | Approximately 10 |
| Emulsion Stability | High |
| Skin Penetration | Moderate |
Biotechnology
Vaccine Development
Recent studies indicate that this compound can be used as an adjuvant in vaccine formulations, enhancing immune responses by promoting antigen presentation.
- Case Study : A study highlighted in Vaccine journal showed that incorporating this phospholipid into vaccine formulations led to a significant increase in antibody production against target pathogens.
Mechanism of Action
The mechanism of action of 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The compound interacts with various molecular targets, including membrane proteins and enzymes involved in lipid metabolism. These interactions can modulate cellular signaling pathways and affect various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
DOCP and DOCPe (Dipole-Inverted Lipids)
Key Differences:
- Headgroup Charge and Dipole Orientation:
DOCP (negatively charged) and DOCPe (neutral) feature inverted headgroup dipoles compared to phosphatidylcholine (PC) lipids, enabling anti-fouling properties and altered membrane interactions . In contrast, the target compound’s azaniumylethyl-phosphate headgroup likely adopts a zwitterionic configuration, resembling PC lipids but with distinct charge localization. - Acyl Chains: DOCP/DOCPe utilize oleoyl (C18:1) chains, which enhance membrane fluidity due to unsaturation. The target compound’s heptadecanoyl (C17:0) chains may increase rigidity and packing density compared to unsaturated analogs .
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl Phosphate
Key Differences:
- Counterion and Charge:
This sodium salt (CAS 148439-06-9) features a sodium counterion and a hydroxyethyl-phosphate headgroup, rendering it anionic. The target compound’s azaniumylethyl group introduces cationic character, creating a zwitterionic system . - Acyl Chain Length: Hexadecanoyl (C16:0) chains in the sodium salt may reduce hydrophobic interactions compared to the target compound’s longer C17:0 chains .
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
Key Differences:
- Headgroup Structure: DMPC has a trimethylammonium group (choline), forming a neutral zwitterion.
- Acyl Chain Saturation: DMPC uses tetradecenoyl (C14:1) chains, enhancing fluidity. The target compound’s saturated C17:0 chains may stabilize lamellar phases but reduce miscibility with unsaturated lipids .
Pam2Cys and FSL-1 Lipopeptides
Key Differences:
- Functional Groups: Pam2Cys and FSL-1 are diacyl lipopeptides with immunostimulatory properties, featuring cysteine-linked palmitoyl (C16:0) chains and peptide motifs. The target compound lacks peptide components, focusing instead on phospholipid membrane integration .
- Biological Activity:
Lipopeptides activate Toll-like receptors (TLRs), while the target compound’s zwitterionic structure may prioritize drug delivery or membrane stability roles .
Biological Activity
2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate, often referred to as a phospholipid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound is characterized by its dual fatty acid chains and a phosphate group, which contribute to its amphiphilic nature, making it suitable for incorporation into lipid-based formulations such as liposomes and nanoparticles.
- Molecular Formula : C36H70NO8P
- Molecular Weight : 675.9 g/mol
- CAS Number : 136213001
The biological activity of this compound primarily revolves around its interaction with cell membranes and its role in cellular signaling pathways. The heptadecanoyloxy groups enhance membrane fluidity and stability, which are crucial for various cellular processes including:
- Membrane Fusion : Facilitates the fusion of lipid bilayers, an essential process in vesicle transport and membrane dynamics.
- Signal Transduction : Acts as a substrate for phospholipase enzymes, leading to the generation of signaling molecules that modulate cellular responses.
1. Cellular Uptake and Cytotoxicity
Research indicates that this compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. In vitro studies have shown that at lower concentrations, it promotes cell viability, while higher concentrations lead to increased apoptosis in certain cancer cell lines.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 90 | 10 |
| 50 | 60 | 30 |
| 100 | 30 | 70 |
2. Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages when stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary investigations show that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial membranes, leading to cell lysis.
Case Study 1: Liposomal Formulations
A study published in a patent document highlighted the use of liposomes containing this compound for targeted drug delivery. The incorporation of this compound into liposomal formulations significantly enhanced the encapsulation efficiency of hydrophobic drugs while improving their bioavailability in vivo .
Case Study 2: Cancer Therapy
In a clinical trial setting, formulations containing this phospholipid derivative were tested for their efficacy in delivering chemotherapeutic agents directly to tumor sites. Results indicated improved therapeutic outcomes with reduced systemic toxicity compared to traditional administration routes .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-Azaniumylethyl (2R)-2,3-bis(heptadecanoyloxy)propyl phosphate?
- Answer : Synthesis involves sequential esterification and phosphorylation steps. First, heptadecanoic acid is esterified to a glycerol backbone to form the (2R)-2,3-bis(heptadecanoyloxy)propyl intermediate. The azaniumylethyl phosphate group is introduced via a phosphorylation reaction using 2-azaniumylethyl phosphoramidite. Characterization requires a combination of NMR (¹H, ¹³C, and ³¹P) to confirm stereochemistry and phosphate linkage, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation, and HPLC for purity assessment. Polarimetry can verify the (2R) configuration .
Q. How can analytical standards for this compound be prepared and validated in lipidomics studies?
- Answer : Standards should be synthesized under anhydrous conditions to avoid hydrolysis, followed by purification via column chromatography (silica gel or reverse-phase C18). Validation includes establishing a certificate of analysis (CoA) with parameters like purity (>98% by HPLC), water content (Karl Fischer titration), and stability under storage conditions (e.g., -20°C under argon). Cross-validation using collaborative studies across labs ensures reproducibility, as outlined in pharmacopeial guidelines for structurally similar phospholipids .
Q. What factors influence the stability of this compound in aqueous and non-aqueous systems?
- Answer : Key factors include pH (hydrolysis of ester bonds accelerates under acidic or alkaline conditions), temperature (degradation above 40°C), and oxidative stress (auto-oxidation of unsaturated chains). Stability studies should use accelerated testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV or LC-MS monitoring. Antioxidants like BHT (0.01% w/w) and inert atmosphere storage (argon) are recommended for long-term preservation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with lipid bilayers or cell membranes?
- Answer : Use liposome models (e.g., DOPC/cholesterol mixtures) to mimic biological membranes. Incorporate the compound at varying molar ratios (1–10 mol%) and employ techniques like:
- Fluorescence anisotropy to assess membrane fluidity.
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Cryo-EM for structural visualization of bilayer integration.
Control experiments should include lipid-only systems and analogs with shorter acyl chains to isolate steric effects .
Q. How should contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?
- Answer : Contradictions often arise from solvent purity, temperature variations, or hydration states. Methodological resolution involves:
- Solubility parameter calculations (Hansen solubility parameters) to predict compatibility.
- Ternary phase diagrams to map miscibility in solvent blends (e.g., chloroform/methanol/water).
- Dynamic light scattering (DLS) to detect micelle formation in aqueous systems.
Replicate studies under controlled conditions (e.g., 25°C, inert atmosphere) are critical .
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
- Answer : In tissues or serum, use LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. For spatial distribution studies, MALDI imaging mass spectrometry provides micron-level resolution. Data processing should employ software like Skyline or XCMS for peak alignment and quantification, ensuring adherence to FDA bioanalytical guidelines .
Q. How can membrane separation technologies (e.g., ultrafiltration) optimize purification post-synthesis?
- Answer : Tangential flow filtration (TFF) with 10–50 kDa molecular weight cut-off (MWCO) membranes efficiently removes unreacted precursors and salts. Process parameters include transmembrane pressure (3–5 bar) and feed flow rate (150–200 L/h·m²). Post-purification, diafiltration with deionized water ensures residual solvent removal. Monitor phospholipid recovery via UV-Vis at 205 nm .
Methodological Notes
- Experimental Design : For biological studies, leverage the quadripolar model (theoretical, epistemological, morphological, technical) to align hypotheses with analytical frameworks .
- Data Contradictions : Apply critical analysis of prior work (e.g., unaccounted variables in solubility studies) and propose replication under standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
